molecular formula C12H9BrN2O3 B8706643 3-Bromo-1-(2-methyl-4-nitrophenyl)pyridin-2(1H)-one

3-Bromo-1-(2-methyl-4-nitrophenyl)pyridin-2(1H)-one

Cat. No. B8706643
M. Wt: 309.11 g/mol
InChI Key: PTAWXTKRYPJWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-(2-methyl-4-nitrophenyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H9BrN2O3 and its molecular weight is 309.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-1-(2-methyl-4-nitrophenyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-(2-methyl-4-nitrophenyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-1-(2-methyl-4-nitrophenyl)pyridin-2(1H)-one

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

3-bromo-1-(2-methyl-4-nitrophenyl)pyridin-2-one

InChI

InChI=1S/C12H9BrN2O3/c1-8-7-9(15(17)18)4-5-11(8)14-6-2-3-10(13)12(14)16/h2-7H,1H3

InChI Key

PTAWXTKRYPJWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC=C(C2=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

44.5 g (280 mmol) of 3-bromopyridin-2(1H)-one are dissolved in 750 ml of anhydrous dimethyl sulfoxide and admixed at room temperature with 33.4 g (298 mmol) of potassium tert-butoxide in portions. The suspension is stirred at this temperature for 1 h, before 38.5 g (280 mmol) of 1-fluoro-2-methyl-4-nitrobenzene are added and the reaction solution is heated to 80° C. for 20 h. It is allowed to cool and diluted cautiously with water. The precipitated crystalline solid is filtered off, washed with a little water and dried under reduced pressure. This affords 62 g (80% of theory) of the desired product.
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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